![molecular formula C15H24N2O2 B2986864 N-[2-(cyclohexen-1-yl)ethyl]-N'-cyclopentyloxamide CAS No. 432497-00-2](/img/structure/B2986864.png)
N-[2-(cyclohexen-1-yl)ethyl]-N'-cyclopentyloxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its molecular formula, structure, and other names or identifiers. It might also include information about its sources or applications .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It might include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It might include looking at the reagents and conditions needed for the reactions, as well as the products formed .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also include studying the compound’s reactivity with other substances .Wissenschaftliche Forschungsanwendungen
Copolymerization and Material Synthesis
The incorporation of cyclohexene derivatives into polymers demonstrates the potential of N-[2-(cyclohexen-1-yl)ethyl]-N'-cyclopentyloxamide-related structures in modifying polymer properties. For instance, the copolymerization of ethylene with cyclohexene, catalyzed by nonbridged half-titanocenes, underscores the significance of cyclohexene derivatives in enhancing polymer functionality. The study by Wang, Fujiki, and Nomura (2005) illustrates the notable effect of cyclopentadienyl and anionic donor ligands on the efficient incorporation of cyclohexene into the polymer chain, emphasizing unique characteristics for using this type of catalyst precursor in copolymerization processes (Wang, Fujiki, & Nomura, 2005).
Metal-Organic Frameworks (MOFs) and Porous Materials
In the domain of materials science, cyclohexane derivatives are instrumental in the development of Metal-Organic Frameworks (MOFs) with exceptional framework flexibility and sorption behavior. The study by Zhang and Chen (2008) on a multifunctional porous cuprous triazolate framework highlights how cyclohexane derivatives contribute to the kinetically controlled flexibility and hydrophobic pore surface of MOFs. This flexibility allows for the adsorption of large amounts of small organic molecules while excluding water, showcasing the potential of cyclohexane derivatives in designing materials for selective sorption applications (Zhang & Chen, 2008).
Chemical Synthesis and Reactivity Studies
Research on the reactivity of cyclic and acyclic olefinic hydrocarbons, including cyclohexene derivatives, provides insights into their chemical behavior and potential applications in synthesis. The work by Chwang, Nowlan, and Tidwell (1977) examines the hydration rates of cyclohexene and its derivatives, revealing their reactivity patterns and the potential for chemical transformations in synthetic applications. Such studies are foundational for understanding the chemical properties of cyclohexene derivatives and exploiting them for novel synthetic routes (Chwang, Nowlan, & Tidwell, 1977).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-cyclopentyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14(15(19)17-13-8-4-5-9-13)16-11-10-12-6-2-1-3-7-12/h6,13H,1-5,7-11H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODJVWPZSZRLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2986783.png)
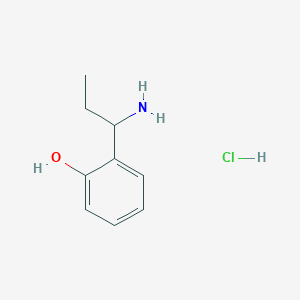

![N-(pyridin-3-ylmethyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2986786.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2986787.png)
![(Z)-methyl 2-(1-(3-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2986789.png)

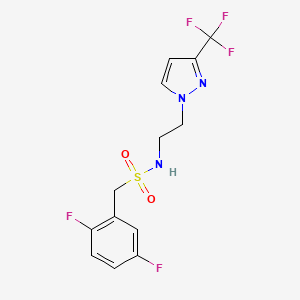
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2986795.png)
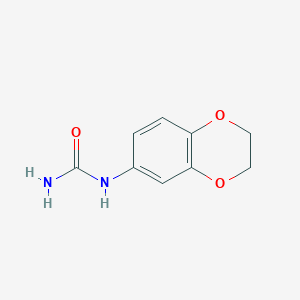
methyl}furan-2-carboxamide](/img/structure/B2986798.png)
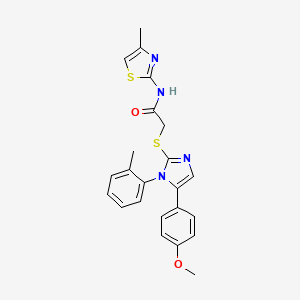
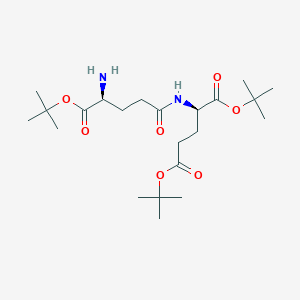
![2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide](/img/structure/B2986804.png)